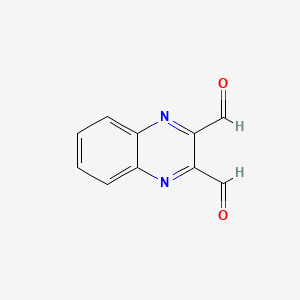
2,3-Quinoxalinedicarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Quinoxalinedicarboxaldehyde is a heterocyclic compound with the molecular formula C₁₀H₆N₂O₂. It is characterized by a quinoxaline ring substituted with two formyl groups at the 2 and 3 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Quinoxalinedicarboxaldehyde can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with glyoxal under acidic conditions. This reaction typically proceeds via a condensation mechanism, forming the quinoxaline ring with the aldehyde groups at the 2 and 3 positions . Another method involves the oxidation of 2,3-dihydroxyquinoxaline using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous processes. These methods typically utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Quinoxalinedicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using strong oxidizing agents.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: 2,3-Quinoxalinedicarboxylic acid.
Reduction: 2,3-Quinoxalinedimethanol.
Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2,3-Quinoxalinedicarboxaldehyde has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-Quinoxalinedicarboxaldehyde varies depending on its application. In biological systems, it can act as a fluorescent probe by forming covalent bonds with target biomolecules, leading to changes in fluorescence properties that can be measured and analyzed . In medicinal chemistry, derivatives of this compound can inhibit specific enzymes or receptors by binding to their active sites, thereby modulating their activity and exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
2,3-Quinoxalinedicarboxaldehyde is unique due to its specific substitution pattern and chemical reactivity. Similar compounds include:
Quinoxaline: The parent compound without the formyl groups.
2,3-Dichloroquinoxaline: A derivative with chlorine atoms instead of formyl groups.
2,3-Dihydroxyquinoxaline: A derivative with hydroxyl groups instead of formyl groups.
These compounds share the quinoxaline core structure but differ in their functional groups, leading to variations in their chemical properties and applications .
Propriétés
Numéro CAS |
3138-76-9 |
|---|---|
Formule moléculaire |
C10H6N2O2 |
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
quinoxaline-2,3-dicarbaldehyde |
InChI |
InChI=1S/C10H6N2O2/c13-5-9-10(6-14)12-8-4-2-1-3-7(8)11-9/h1-6H |
Clé InChI |
PHWVUGLHWJPYRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(C(=N2)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



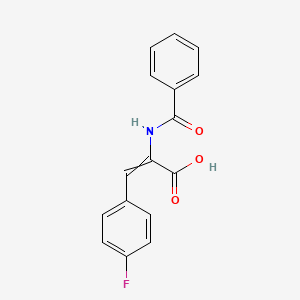
![(2Z,4S,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylene]-4-(dimethylamino)-6,11,12a-trihydroxy-6-methyl-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione](/img/structure/B14745367.png)
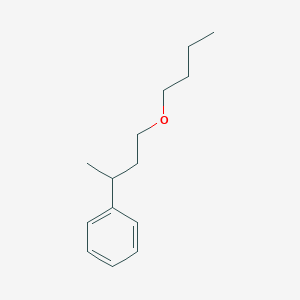

![[Amino-(4-chlorophenyl)methylidene]ammonium](/img/structure/B14745390.png)

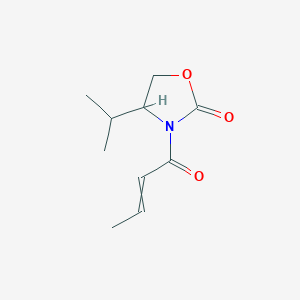
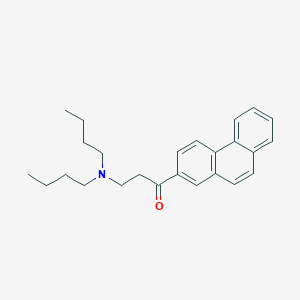
![benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamate](/img/structure/B14745412.png)
![3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide](/img/structure/B14745417.png)


![2,4-Dichloro-1-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14745436.png)
